molecular formula C21H19N5O2S B2981391 N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-31-3

N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2981391
CAS RN: 894031-31-3
M. Wt: 405.48
InChI Key: FFCOUIJBHPTIDV-UHFFFAOYSA-N
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Description

“N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of triazole derivatives, which are part of the compound, has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Antiallergy Applications

  • A series of derivatives similar to N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide were synthesized and tested for antiallergy activity, demonstrating significant potency in the rat PCA model. This suggests potential applications in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Anticancer Applications

  • Compounds incorporating the thiazolo[3,2-b][1,2,4]triazol structure have shown promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma. These findings highlight the compound's potential as a scaffold for developing new anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Applications

  • Derivatives featuring the thiazolo[3,2-b][1,2,4]triazol moiety were synthesized and exhibited significant antimicrobial activity against a range of bacteria and fungi. This underscores the chemical's relevance in creating new antimicrobial drugs (Reddy, Rao, Kumar, & Nagaraj, 2010).

Antioxidant Applications

  • The structural analogs of N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide were explored for their efficacy in mitigating ethanol-induced oxidative stress in mouse brain and liver, suggesting their utility in oxidative stress management (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)18-24-21-26(25-18)17(13-29-21)11-12-22-19(27)20(28)23-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCOUIJBHPTIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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